N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a cyclohexenyl ethyl group and a hydroxy-indolyl ethyl moiety.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-24-14-17(16-9-5-6-10-18(16)24)19(25)13-23-21(27)20(26)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,14,19,25H,2-4,8,11-13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAWKCTXACNJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a cyclohexene moiety and an oxalamide functional group, which are known to influence its biological interactions. The molecular formula is , with a molecular weight of approximately 360.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 360.42 g/mol |
| CAS Number | 2034329-25-2 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in signaling pathways. The oxalamide group facilitates hydrogen bonding, enhancing the compound's binding affinity to target sites.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have demonstrated that oxalamides can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of p53 and Bcl-2 proteins .
Antimicrobial Activity
The compound has shown potential antimicrobial effects in preliminary studies. Oxalamides have been recognized for their ability to disrupt bacterial cell membranes, leading to cell death. This property makes them candidates for developing new antibiotics against resistant strains.
Neuroprotective Effects
Research suggests that compounds with similar structures may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. They may act by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study highlighted the efficacy of oxalamide derivatives in inhibiting cancer cell proliferation in vitro. The compounds were tested against various cancer cell lines, showing IC50 values in the micromolar range .
- Antimicrobial Screening : Another investigation reported that oxalamide derivatives displayed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Neuroprotective Mechanisms : Research indicated that certain oxalamides could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disease therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Oxalamides are a versatile class of compounds with diverse substituents influencing their physicochemical and biological properties. Below is a detailed comparison with key analogs:
Functional Group Analysis and Structural Analogues
Metabolic and Toxicological Profiles
- Target Compound: No direct metabolic data are available.
- S336 : Rapidly metabolized in rat hepatocytes without amide cleavage, suggesting metabolic stability . Approved globally as a flavorant (FEMA 4233) with low CYP inhibition (<50% at 10 µM) .
- S5456: Exhibited 51% CYP3A4 inhibition in preliminary assays but was deemed non-inhibitory in definitive testing .
Critical Analysis of Key Differences
- Metabolic Stability : S336’s methoxy and pyridyl groups resist hydrolysis, whereas the target compound’s hydroxy group may accelerate Phase II metabolism.
- Toxicity : Both S336 and S5456 show low CYP inhibition, but the indole moiety in the target compound could introduce idiosyncratic toxicity risks if metabolized to reactive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
